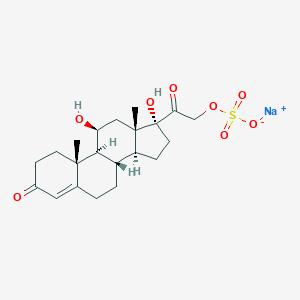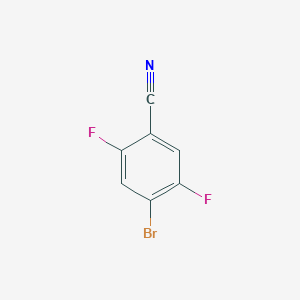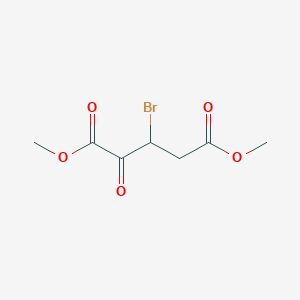![molecular formula C18H19NO4 B180743 N-[(Phenylmethoxy)acetyl]-L-phenylalanine CAS No. 114457-96-4](/img/structure/B180743.png)
N-[(Phenylmethoxy)acetyl]-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Phenylmethoxy)acetyl]-L-phenylalanine is a synthetic compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . It is a derivative of L-phenylalanine, an essential amino acid, and features a phenylmethoxyacetyl group attached to the nitrogen atom of the amino acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Phenylmethoxy)acetyl]-L-phenylalanine typically involves the protection of functional groups, followed by the coupling of the phenylmethoxyacetyl group to L-phenylalanine. . The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of automated synthesis equipment and stringent reaction conditions to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
N-[(Phenylmethoxy)acetyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylmethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the phenylmethoxy group, yielding L-phenylalanine.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of phenylmethoxyacetic acid or benzaldehyde derivatives.
Reduction: Formation of L-phenylalanine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(Phenylmethoxy)acetyl]-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or in drug delivery systems.
作用機序
The mechanism of action of N-[(Phenylmethoxy)acetyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The phenylmethoxyacetyl group can modulate the activity of enzymes and receptors, influencing various biochemical processes. The compound may also act as a prodrug, releasing active metabolites upon enzymatic cleavage .
類似化合物との比較
Similar Compounds
N-Acetyl-L-phenylalanine: Similar structure but with an acetyl group instead of a phenylmethoxyacetyl group.
N-Benzoyl-L-phenylalanine: Contains a benzoyl group instead of a phenylmethoxyacetyl group.
N-Formyl-L-phenylalanine: Features a formyl group instead of a phenylmethoxyacetyl group.
Uniqueness
N-[(Phenylmethoxy)acetyl]-L-phenylalanine is unique due to the presence of the phenylmethoxyacetyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable tool in research and industrial applications .
特性
IUPAC Name |
(2S)-3-phenyl-2-[(2-phenylmethoxyacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-17(13-23-12-15-9-5-2-6-10-15)19-16(18(21)22)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,20)(H,21,22)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVKGLJYWRSXEB-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene](/img/structure/B180662.png)
![7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B180663.png)
![1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate](/img/structure/B180665.png)






![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene](/img/structure/B180680.png)



![Benzo[b]thiophen-7-amine](/img/structure/B180693.png)
